Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-fluoro-4-oxo-1H-cinnoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c1-16-10(15)8-9(14)6-4-5(11)2-3-7(6)12-13-8/h2-4H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBXQISRQGQMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C(C1=O)C=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated aniline derivative, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature control, solvent selection, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group yields an alcohol.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate is utilized in synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it a valuable intermediate in organic synthesis.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its structural features may enhance its interaction with biological targets, leading to potential applications in treating infections.
- Anticancer Properties : The compound has been studied for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated dose-dependent decreases in cell viability, suggesting its potential as an anticancer agent.
Medicine
- Drug Development : this compound is investigated as a lead compound in drug discovery programs targeting specific enzymes or receptors involved in disease processes. Its mechanism of action often involves modulation of enzyme activity through binding interactions facilitated by its functional groups.
Industry
- Material Science : The compound is explored for developing advanced materials with specific properties such as fluorescence or conductivity. Its unique chemical structure allows for the design of materials with tailored functionalities for electronic and optical applications.
Case Studies
-
Antimicrobial Activity Study
- A study evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. Results indicated significant inhibitory effects compared to control compounds.
Compound Minimum Inhibitory Concentration (MIC) Activity Against This compound TBD M. tuberculosis Control Compound TBD M. tuberculosis -
Cytotoxicity in Cancer Cell Lines
- In vitro studies on human glioblastoma cells showed a dose-dependent decrease in cell viability upon treatment with this compound.
Concentration (µM) % Cell Viability 10 85 25 65 50 45 100 15
Mechanism of Action
The mechanism of action of methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: Similar structure but with a quinoline ring instead of a cinnoline ring.
Methyl 6-chloro-4-hydroxycinnoline-3-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Methyl 6-fluoro-4-hydroxycinnoline-3-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness
Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in research and development.
Biological Activity
Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential as an antibacterial, antiviral, and anticancer agent. By synthesizing data from various studies, this article aims to provide a comprehensive overview of the compound’s efficacy and mechanisms of action.
Chemical Structure and Properties
This compound features a cinnoline core with a methoxy group and a fluorine substitution that may enhance its biological properties. The presence of the hydroxyl group is crucial for its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, highlighting its potential as:
-
Antibacterial Agent :
- Studies indicate that derivatives of the compound exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism is primarily attributed to the inhibition of bacterial DNA synthesis.
- Antiviral Activity :
- Anticancer Properties :
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid synthesis in bacteria and viruses.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
- Targeting Signaling Pathways : It may modulate signaling pathways related to cell proliferation and survival.
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
-
Antiviral Efficacy Against HBV :
A study demonstrated that this compound significantly reduced HBV replication in HepG2 cells. The results indicated an IC50 value of 10 µM, suggesting strong antiviral potential with minimal cytotoxicity . -
Cytotoxicity in Cancer Cells :
Another investigation into the compound's effect on HepG2 cancer cells revealed that it induced apoptosis at concentrations around 5 µM, correlating with downregulation of VEGFR-2 expression . This suggests a targeted approach to cancer therapy by inhibiting specific growth factor receptors.
Q & A
Basic: What are the recommended synthetic strategies for Methyl 6-fluoro-4-hydroxycinnoline-3-carboxylate, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and esterification. For example, analogous quinoline derivatives are synthesized via condensation of fluorinated anilines with β-keto esters under acidic conditions, followed by cyclization using polyphosphoric acid (PPA) . Key optimization parameters include:
- Temperature control : Maintain 80–100°C during cyclization to minimize side reactions.
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity.
Validation via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) ensures reproducibility .
Basic: Which analytical techniques are most reliable for confirming the molecular structure of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is critical:
- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement . For example, analogous compounds show planar cinnoline cores with dihedral angles <5° between rings.
- NMR spectroscopy : Key signals include:
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), ester methyl (δ 3.9–4.1 ppm).
- ¹⁹F NMR : Single peak near δ -110 ppm (CF group).
- IR spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) .
Advanced: How can discrepancies in hydrogen-bonding patterns between theoretical and experimental crystal structures be resolved?
Answer:
Discrepancies often arise from polymorphism or solvent inclusion. To address this:
- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to identify dominant interaction patterns .
- Computational modeling : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental data from SHELXL-refined structures .
- Variable-temperature XRD : Probe thermal effects on packing; for example, heating may disrupt weaker C–H···F interactions while preserving O–H···O bonds .
Advanced: What experimental approaches are recommended for studying the reactivity of the ester group in this compound?
Answer:
- Kinetic studies : Monitor ester hydrolysis (e.g., in NaOH/EtOH) via UV-Vis spectroscopy (λ = 260 nm, quinoline ring absorption). Pseudo-first-order rate constants can reveal pH-dependent mechanisms.
- Isotopic labeling : Use ¹⁸O-labeled water to track oxygen incorporation into carboxylate products via mass spectrometry.
- Cross-coupling reactions : Test Pd-catalyzed reactions (Suzuki-Miyaura) with aryl boronic acids to functionalize the cinnoline core, analyzing yields by GC-MS .
Basic: How can solubility challenges in polar solvents be addressed for biological assays?
Answer:
- Co-solvent systems : Use DMSO/water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins.
- Salt formation : React with sodium hydroxide to generate the carboxylate salt, improving aqueous solubility (test via dynamic light scattering for aggregation).
- Surfactant-assisted dispersion : Employ Tween-80 or PEG-400 (0.1% w/v) for in vitro studies .
Advanced: What strategies mitigate crystallographic twinning in diffraction studies of this compound?
Answer:
- Crystal growth optimization : Use slow evaporation (e.g., chloroform/methanol 9:1) to obtain single crystals.
- Twinning analysis in SHELXL : Apply the TWIN/BASF commands to refine twinned data. For example, a BASF value >0.5 indicates significant twinning .
- High-resolution synchrotron data : Collect data at λ = 0.7 Å to improve signal-to-noise ratios and resolve overlapping reflections .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing and reactions.
- Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers.
- Acute toxicity screening : Conduct zebrafish embryo assays (LC₅₀) to preliminarily assess biological risks .
Advanced: How can computational methods predict bioactivity against bacterial targets?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with DNA gyrase (PDB: 1KZN). Focus on fluorine’s electronegativity enhancing hydrogen bonds with Ser84.
- QSAR models : Train on fluoroquinolone derivatives to correlate logP values with MIC (minimum inhibitory concentration).
- Metabolic stability assays : Perform microsomal incubation (human liver microsomes) with LC-MS analysis to quantify degradation half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
